The synthesis of SMU-Z1 involved screening a synthetic library comprising over 14,000 compounds to identify those capable of activating the nuclear factor kappa-light-chain-enhancer of activated B cells pathway in human cells. Following this screening, structure-activity relationships were analyzed to optimize the compound's efficacy. The final synthesized product demonstrated an effective concentration (EC50) of approximately for activating nuclear factor kappa-light-chain-enhancer of activated B cells in HEK-Blue hTLR2 cells, comparable to known positive controls .
As an agonist of Toll-like receptors 1 and 2, SMU-Z1 initiates several biochemical reactions upon binding to these receptors. This interaction activates the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway, leading to the transcription and translation of various pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6. These cytokines play critical roles in promoting immune cell proliferation and activation, particularly cytotoxic T lymphocytes and natural killer cells .
The mechanism of action for SMU-Z1 involves its binding to the heterodimer formed by Toll-like receptors 1 and 2. Upon binding, SMU-Z1 triggers downstream signaling cascades that activate the nuclear factor kappa-light-chain-enhancer of activated B cells pathway. This activation results in the production of pro-inflammatory cytokines and enhances the proliferation of immune cells such as CD8+ T cells and natural killer cells, contributing to anti-tumor immunity . Additionally, studies have indicated that SMU-Z1 can enhance HIV-1 transcription and promote natural killer cell-mediated inhibition of HIV-1-infected T cells .
While specific physical and chemical properties such as melting point or solubility have not been extensively documented for SMU-Z1, its biological activity suggests that it possesses favorable pharmacokinetic properties conducive to therapeutic applications. The compound has been characterized as having high potency in activating immune responses at low concentrations . Further studies may be required to elucidate its complete physicochemical profile.
SMU-Z1 has significant potential applications in scientific research, particularly in immunology and oncology. Its ability to activate Toll-like receptors makes it a candidate for enhancing anti-cancer therapies by stimulating immune responses against tumors. Additionally, its role in promoting cytotoxic T lymphocyte activity could be leveraged in developing treatments for viral infections such as HIV-1. Ongoing research continues to explore its efficacy in various therapeutic contexts .
SMU-Z1 was identified through a high-throughput screening campaign of a synthetic chemical library containing 14,000 compounds, utilizing HEK-Blue hTLR2 reporter cells to detect NF-κB activation. This screening methodology measured secreted embryonic alkaline phosphatase (SEAP) activity as a readout for TLR2-specific agonism. From this library, SMU-Z1 emerged as a top candidate due to its exceptional potency and selectivity for TLR1/2 heterodimers. Subsequent validation in primary human peripheral blood mononuclear cells (PBMCs) and murine macrophage cell lines (e.g., RAW 264.7) confirmed its immunostimulatory profile, characterized by dose-dependent induction of proinflammatory cytokines such as TNF-α, IL-1β, IL-6, and nitric oxide (NO) [4].
The compound’s identification leveraged advances in targeting protein-protein interactions (PPIs) at TLR heterodimer interfaces—a historically challenging task due to the large binding surfaces involved. SMU-Z1’s small-molecule architecture overcame limitations of traditional TLR2 agonists (e.g., lipopeptides like Pam3CSK4), which suffer from hydrolytic instability and complex synthesis [4] [6].
Table 1: Key Screening Parameters for SMU-Z1 Identification
Parameter | Value/Outcome |
---|---|
Library Size | 14,000 compounds |
Primary Assay System | HEK-Blue hTLR2 reporter cells |
Hit Criteria | NF-κB activation via SEAP detection |
Secondary Validation | PBMCs, RAW 264.7 macrophages |
Selectivity Profile | TLR1/2-specific (no TLR2/6 activation) |
SMU-Z1 features a synthetic scaffold optimized through iterative medicinal chemistry. Initial hit-to-lead optimization focused on enhancing binding affinity and metabolic stability. Key structural modifications included:
SAR studies demonstrated that even minor alterations significantly impacted efficacy. For example, shortening the carbon spacer between pharmacophores reduced NF-κB activation by >90%, while replacing a pyridine ring with phenyl abolished activity entirely. The final SMU-Z1 structure achieved an EC50 of 4.88 ± 0.79 nM in HEK-Blue hTLR2 cells, comparable to Pam3CSK4 (EC50 2.22 ± 0.23 nM) [4].
Table 2: Key SAR Findings in SMU-Z1 Development
Structural Modification | Impact on TLR1/2 Activity |
---|---|
Shortened alkyl linker (≤3C) | >90% loss of NF-κB activation |
Pyridine → phenyl substitution | Complete loss of activity |
Methylation of terminal amine | 2-fold increase in potency |
Chlorination of aryl ring | Enhanced metabolic stability |
SMU-Z1 activates TLR1/2 heterodimers through a MyD88-dependent signaling cascade. Biophysical assays confirmed direct binding to the TLR1/2 complex, stabilizing an active conformation that recruits the adaptor protein MyD88. This triggers downstream phosphorylation of IRAK kinases and TRAF6, culminating in the activation of:
Specificity was validated using antibody-blocking assays. Anti-TLR1 and anti-TLR2 antibodies inhibited SMU-Z1-induced SEAP activity by >80%, while anti-TLR6 antibodies had no effect. In contrast, the TLR2/6 agonist Pam2CSK4 was blocked only by anti-TLR2/TLR6 antibodies. This confirmed SMU-Z1’s exclusive reliance on TLR1 for co-receptor function [4].
In PBMCs, SMU-Z1 upregulated immune effector functions:
Table 3: Signaling Pathways Activated by SMU-Z1
Pathway | Downstream Effects | Functional Outcomes |
---|---|---|
MyD88/NF-κB | ↑ TNF-α, IL-1β, IL-6, IL-8 | Macrophage activation, inflammation |
MAPK (p38/JNK) | ↑ AP-1 transcription, cell proliferation | T-cell priming, antigen presentation |
IFN-regulatory | ↑ NK cell degranulation, IFN-γ | Viral clearance, tumor suppression |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7